molecular formula C42H66Cl2N2 B1262443 Hydrabamine dihydrochloride

Hydrabamine dihydrochloride

Cat. No. B1262443
M. Wt: 669.9 g/mol
InChI Key: FBGKIVBTDNVGQM-XFRAEFFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrabamine dihydrochloride is a hydrochloride. It contains a hydrabamine.

Scientific Research Applications

Hydrate Formation and Stability

  • Structural and Thermodynamic Characterization: Hydrabamine dihydrochloride is important in understanding hydrate formation, which affects solid-state properties crucial for chemical processing, handling, and storage. Studies on similar compounds, like phloroglucinol, highlight the importance of hydration in determining physical properties (Braun, Tocher, Price, & Griesser, 2012).
  • Influence on Molecular Aggregation: Research on morphinanes, which have structural similarities, demonstrates how functional groups, water molecules, and counterions like Cl– influence molecular aggregation and solid-state properties (Braun, Gelbrich, Kahlenberg, & Griesser, 2014).

Chemical Reactions and Synthesis

  • Aminostigmine Synthesis: Hydrabamine dihydrochloride can be involved in the synthesis of compounds like aminostigmine, an anticholinesterase drug, showcasing its role in pharmaceutical compound development (Prozorovskii et al., 2004).
  • Diazo Compound Formation: It can be used in the generation of diazo compounds through dehydrogenation of hydrazones, demonstrating its utility in organic synthesis (Javed & Brewer, 2007).

Analytical and Diagnostic Applications

  • Detection in Drinking Water: Its derivatives, like hydrazine, are analyzed in drinking water for safety assessments, indicating its relevance in environmental monitoring (Davis & Li, 2008).
  • Bioimaging Applications: Derivatives like hydrazine are used in dual-response chemosensors for bioimaging in living cells, highlighting their role in biological research and diagnostics (He et al., 2020).

Industrial and Environmental Significance

  • Carbon Dioxide Capture: Hydrazine derivatives are investigated for their potential in capturing carbon dioxide, an important environmental application (Lee et al., 2014).

properties

Product Name

Hydrabamine dihydrochloride

Molecular Formula

C42H66Cl2N2

Molecular Weight

669.9 g/mol

IUPAC Name

N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C42H64N2.2ClH/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42;;/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3;2*1H/t37-,38-,39-,40-,41+,42+;;/m0../s1

InChI Key

FBGKIVBTDNVGQM-XFRAEFFKSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C.Cl.Cl

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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